Sodium 4-Nitrophenylacetate
Overview
Description
Sodium 4-Nitrophenylacetate is a chemical compound with the molecular formula C8H6NNaO4 and a molecular weight of 203.13 g/mol . It is a yellow crystalline powder that is soluble in water and organic solvents. This compound is used in various fields of research, including medical, environmental, and industrial research.
Preparation Methods
Sodium 4-Nitrophenylacetate can be synthesized through several methods. One common synthetic route involves the reaction of 4-nitrophenylacetic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, and the product is isolated by crystallization . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yield and purity .
Chemical Reactions Analysis
Sodium 4-Nitrophenylacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-nitrobenzoic acid under specific conditions.
Reduction: It can be reduced to 4-aminophenylacetate using reducing agents like hydrogen in the presence of a catalyst.
Substitution: It can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen, catalysts like palladium, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Sodium 4-Nitrophenylacetate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a substrate in enzyme assays.
Biology: It is used in biochemical studies to investigate enzyme kinetics and mechanisms.
Medicine: It is used in the development of pharmaceuticals and as a model compound in drug research.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Sodium 4-Nitrophenylacetate involves its interaction with specific molecular targets. In enzyme assays, it acts as a substrate that is hydrolyzed by enzymes, releasing 4-nitrophenol, which can be measured spectrophotometrically. This allows researchers to study enzyme activity and kinetics . The molecular targets and pathways involved depend on the specific application and the enzyme being studied.
Comparison with Similar Compounds
Sodium 4-Nitrophenylacetate can be compared with other similar compounds, such as:
4-Nitrophenylacetic acid: The parent acid form of this compound.
4-Nitrophenol: A related compound that is often used as a reference in enzyme assays.
4-Aminophenylacetate: The reduced form of this compound.
This compound is unique in its solubility properties and its use as a substrate in enzyme assays, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
sodium;2-(4-nitrophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4.Na/c10-8(11)5-6-1-3-7(4-2-6)9(12)13;/h1-4H,5H2,(H,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBWMCGLXGDFAV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)[O-])[N+](=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6NNaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506508 | |
Record name | Sodium (4-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7063-24-3 | |
Record name | Sodium (4-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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